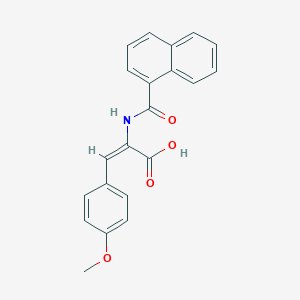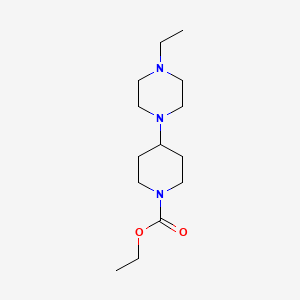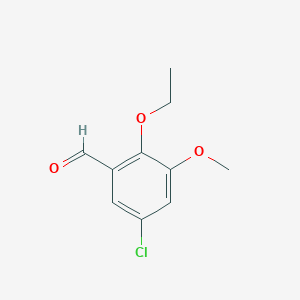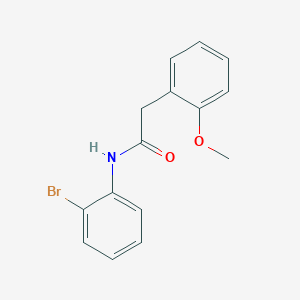
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide, also known as Bromo-Vanillin, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of vanillin and has been shown to possess a range of biochemical and physiological effects that make it a useful tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide is complex and not fully understood. However, it is believed to act primarily through its antioxidant properties, which help to reduce oxidative stress and inflammation in cells. Additionally, this compound has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which play a critical role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide has been shown to possess a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate various signaling pathways. Additionally, this compound has been shown to possess anti-cancer properties, as well as the ability to improve glucose metabolism and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is its potent antioxidant activity, which makes it a useful tool for investigating the mechanisms underlying oxidative stress in cells. Additionally, this compound has been shown to possess a range of other beneficial effects, including anti-inflammatory activity and the ability to modulate various signaling pathways. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide. One area of interest is in the study of its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, there is a need for more studies to investigate the safety and toxicity of this compound, particularly in the context of long-term exposure.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide can be achieved through the reaction of vanillin with N-bromosuccinimide in the presence of acetic acid. This reaction results in the formation of the brominated derivative of vanillin, which can then be converted to the final product through a process of amidation using acetic anhydride and ammonium acetate. The yield of this synthesis method is typically high, with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide has been used extensively in scientific research for its potential applications in various fields. One of the primary applications of this compound is in the study of oxidative stress and antioxidant activity. It has been shown to possess potent antioxidant properties, which make it a useful tool for investigating the mechanisms underlying oxidative stress in cells. Additionally, this compound has been used in the study of inflammation and its associated pathways, as well as in the investigation of various diseases such as cancer, diabetes, and cardiovascular disease.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-9-5-2-6-11(14)10-15(18)17-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVFOBCQORQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

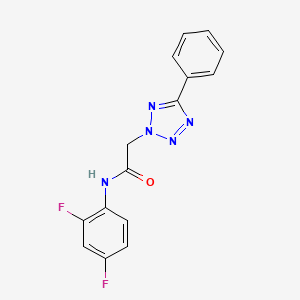
![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)
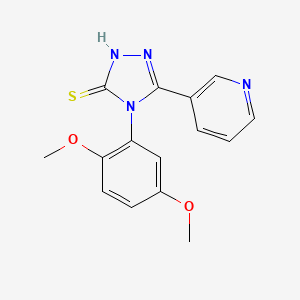
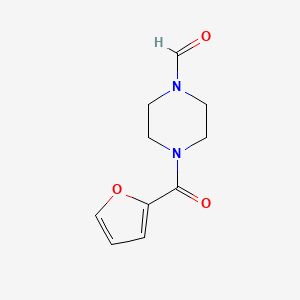


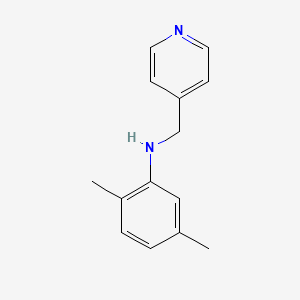
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
